PDK4 Inhibition Potency: M77976 vs. Radicicol Under Identical Assay Conditions
Under identical in vitro conditions, M77976 inhibits human PDK4 with an IC50 of 648 µM, while radicicol—a previously characterized PDK inhibitor—displays an IC50 of approximately 1 mM (1000 µM) against PDK4 [1]. This represents a ~1.54-fold increase in inhibitory potency for M77976 over radicicol against the PDK4 isoform. Critically, radicicol also potently inhibits Hsp90 (IC50 < 1 µM), confounding its use as a PDK4-selective tool .
| Evidence Dimension | PDK4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 648 µM |
| Comparator Or Baseline | Radicicol: IC50 ≈ 1000 µM (1 mM) against PDK4 under the same conditions |
| Quantified Difference | ~1.54-fold greater potency vs. radicicol (648 vs. ~1000 µM) |
| Conditions | In vitro PDK4 enzymatic assay; pH and temperature as specified in Kukimoto-Niino et al. 2011; radicicol IC50 of ~1 mM was measured under identical conditions as M77976 |
Why This Matters
This head-to-head comparison establishes M77976 as the more potent PDK4 inhibitor relative to the widely used benchmark radicicol, while avoiding the confounding Hsp90 inhibition that limits radicicol's utility as a PDK4-specific chemical probe.
- [1] Scite.ai citation report for Kukimoto-Niino et al. 2011. Quotation: '...pyrazole derivative M77976 (100), identified by in vitro screening, was crystalized with human PDK4 and it was found to bind to the ATP binding site of this enzyme and to inhibit it with an IC50 value of 648 μM (under the same conditions, radicicol 95 displayed an IC50 of about 1 mM).' Citing: Kukimoto-Niino M, et al. Acta Crystallogr D Biol Crystallogr. 2011;67:763-773. View Source
